molecular formula C18H22N2OS B5003043 N-(1-benzyl-4-piperidinyl)-2-(2-thienyl)acetamide

N-(1-benzyl-4-piperidinyl)-2-(2-thienyl)acetamide

Cat. No. B5003043
M. Wt: 314.4 g/mol
InChI Key: PYDAINAPBPYEQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene analogues, which share a structural resemblance with N-(1-benzyl-4-piperidinyl)-2-(2-thienyl)acetamide, has been explored in various studies. These compounds, including derivatives with acetamide groups, are typically synthesized through multi-step chemical reactions involving aromatic substitution, amidation, and coupling reactions. One approach may involve the condensation of thiophene-containing halides with piperidine derivatives, followed by benzyl group introduction and final acetylation to introduce the acetamide functionality (Ashby, Styles, Anderson, & Paton, 1978).

Molecular Structure Analysis

The molecular structure of this compound features a thiophene ring, a piperidine ring, and an acetamide group. The presence of these functional groups contributes to the compound's reactivity and potential interaction with biological molecules. Thiophene and piperidine rings are known for their electron-rich nature, which may influence the compound's binding affinity to various receptors or enzymes. The acetamide group, a common pharmacophore, adds to the solubility and potential bioactivity of the molecule.

Chemical Reactions and Properties

This compound may undergo various chemical reactions characteristic of its functional groups. Thiophene rings can participate in electrophilic aromatic substitution, while piperidine rings may undergo nucleophilic substitution reactions. The acetamide functionality can engage in hydrolysis under acidic or basic conditions, potentially yielding the corresponding acid and amine. These reactions underscore the compound's versatility in chemical synthesis and modification (Chidrawar, 2017).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c21-18(13-17-7-4-12-22-17)19-16-8-10-20(11-9-16)14-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDAINAPBPYEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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